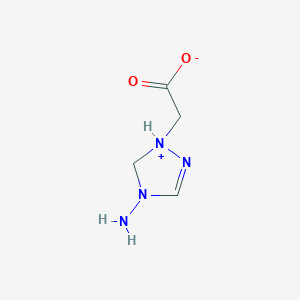
1H-1,2,4-Triazolium,4-amino-1-(carboxymethyl)-,innersalt(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) is a chemical compound belonging to the triazolium family. Triazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a triazolium ring with an amino group and a carboxymethyl group, forming an inner salt structure.
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) involves several steps. One common method includes the reaction of 4-amino-1H-1,2,4-triazole with chloroacetic acid under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its role in developing new drugs for treating various diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) can be compared with other similar compounds, such as:
4-Amino-1-methyl-1,2,4-triazolium iodide: This compound has a similar triazolium ring structure but with a methyl group instead of a carboxymethyl group.
1H-1,2,4-Triazolium, 4-amino-1-methyl-, bromide: Another similar compound with a methyl group and bromide ion.
1H-1,2,4-Triazolium, 4-amino-1-dodecyl-, chloride: This compound features a longer alkyl chain (dodecyl) and a chloride ion. The uniqueness of 1H-1,2,4-Triazolium, 4-amino-1-(carboxymethyl)-, innersalt (9CI) lies in its specific functional groups and inner salt structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H8N4O2 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
2-(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)acetate |
InChI |
InChI=1S/C4H8N4O2/c5-7-2-6-8(3-7)1-4(9)10/h2H,1,3,5H2,(H,9,10) |
InChI-Schlüssel |
JNTRHHHYPSKHEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1[NH+](N=CN1N)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















